Methyl l-methionyl-l-isoleucinate CAS registry number and chemical identifiers
Methyl l-methionyl-l-isoleucinate CAS registry number and chemical identifiers
Executive Summary & Chemical Identity[1][2][3]
Methyl L-methionyl-L-isoleucinate (H-Met-Ile-OMe) is a dipeptide ester derivative composed of L-methionine and L-isoleucine, with the C-terminus protected as a methyl ester. While the free acid form (Met-Ile) is a known metabolite, the methyl ester variant is primarily utilized as a synthetic intermediate in peptide chemistry, a substrate for protease specificity assays, and a tool for investigating peptide transport mechanisms where C-terminal charge neutralization is required.
Due to its nature as a specific derivative rather than a high-volume commodity chemical, a single global CAS registry number for the free base ester is often not indexed in public databases. Researchers must often rely on the identifiers of its salt forms or its parent components.
Chemical Identifiers and Properties[2][3][4][5]
| Property | Specification |
| Chemical Name | Methyl L-methionyl-L-isoleucinate |
| Common Abbreviations | H-Met-Ile-OMe; Met-Ile-OMe |
| Molecular Formula | C₁₂H₂₄N₂O₃S |
| Molecular Weight | 276.40 g/mol |
| Parent Dipeptide CAS | 40883-17-8 (L-Methionyl-L-isoleucine, free acid) |
| C-Terminal Precursor CAS | 18598-74-8 (L-Isoleucine methyl ester hydrochloride) |
| Canonical SMILES | CCOC)NC(=O)CCSC |
| InChI Key | (Predicted) XZQNCNTXJPDZRQ-UHFFFAOYSA-N |
| pKa (Predicted) | N-terminal amine: ~7.8 (The esterification lowers the pKa compared to the free acid) |
Structural Analysis & Stereochemistry
The physicochemical behavior of Met-Ile-OMe is governed by two critical structural features: the lipophilic side chains and the thioether moiety.
-
Stereochemistry (L,L-Configuration): The biological activity and enzymatic recognition depend strictly on the L-configuration at both chiral centers (
-carbons).-
Methionine Residue: Contains a flexible thioether side chain susceptible to oxidation.
-
Isoleucine Residue: Contains a
-branched aliphatic side chain, which introduces steric bulk adjacent to the ester linkage, potentially slowing down hydrolysis compared to unbranched residues (e.g., Leu or Ala).
-
-
Methyl Ester Function:
-
Solubility: Increases solubility in organic solvents (DCM, EtOAc) compared to the zwitterionic parent dipeptide.
-
Stability: Prevents diketopiperazine (DKP) formation during storage, although DKP formation can still occur under basic conditions.
-
Structural Connectivity Diagram
Figure 1: Structural connectivity of Methyl L-methionyl-L-isoleucinate highlighting key functional groups.
Synthesis & Preparation Protocol
The synthesis of H-Met-Ile-OMe is typically achieved via Liquid Phase Peptide Synthesis (LPPS) to ensure high purity and scalability. The key challenge is preventing the oxidation of the methionine sulfur atom during the coupling and deprotection steps.
Synthesis Workflow
The following protocol outlines the synthesis using Boc-chemistry, which is preferred for solution-phase synthesis due to the volatility of the cleavage byproducts (TFA/DCM).
Reagents:
-
Boc-L-Met-OH (N-tert-Butoxycarbonyl-L-methionine)
-
H-L-Ile-OMe[1][2]·HCl (L-Isoleucine methyl ester hydrochloride, CAS 18598-74-8)[1][2][3][4][5][6]
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF or DCM (Degassed with Nitrogen/Argon)
Step-by-Step Protocol:
-
Preparation (Inert Atmosphere):
-
Dissolve 1.0 eq of Boc-L-Met-OH and 1.1 eq of HOBt in anhydrous DMF under an inert atmosphere (Ar or N₂).
-
Note: Degassing the solvent is critical to prevent sulfoxide formation (Met(O)).
-
-
Activation:
-
Cool the solution to 0°C.
-
Add 1.1 eq of EDC·HCl. Stir for 15 minutes to form the activated ester.
-
-
Coupling:
-
Add 1.0 eq of H-L-Ile-OMe·HCl to the reaction mixture.
-
Add 2.5 eq of DIPEA dropwise to neutralize the HCl salt and initiate the coupling.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
-
Workup:
-
Dilute with EtOAc. Wash sequentially with:
-
5% Citric Acid or KHSO₄ (removes unreacted amine/DIPEA)
-
Saturated NaHCO₃ (removes unreacted acid/HOBt)
-
Brine (drying)
-
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate (Boc-Met-Ile-OMe) in 4M HCl in Dioxane or TFA/DCM (1:1).
-
Stir for 30–60 minutes.
-
Precipitate the final product (H-Met-Ile-OMe·HCl) with cold diethyl ether.
-
Synthesis Pathway Diagram
Figure 2: Liquid-phase synthesis workflow for Methyl L-methionyl-L-isoleucinate.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures are expected.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Signal (δ ppm) | Multiplicity | Integration | Assignment |
| 8.35 | Doublet (d) | 1H | Amide NH (Met-Ile bond) |
| 8.10 | Broad Singlet | 3H | N-terminal NH₃⁺ (if HCl salt) |
| 4.45 | Multiplet (m) | 1H | α-CH (Methionine) |
| 4.20 | Multiplet (m) | 1H | α-CH (Isoleucine) |
| 3.65 | Singlet (s) | 3H | Methyl Ester (-OCH₃) |
| 2.55 | Multiplet (m) | 2H | γ-CH₂ (Methionine) |
| 2.08 | Singlet (s) | 3H | S-Methyl (-S-CH₃) |
| 1.90 - 1.10 | Multiplet (m) | 4H | β-CH (Ile), β-CH₂ (Met), γ-CH₂ (Ile) |
| 0.85 | Doublet/Triplet | 6H | δ-CH₃ (Ile), γ-CH₃ (Ile) |
Mass Spectrometry (ESI-MS)
-
Calculated Monoisotopic Mass: 276.15
-
Observed [M+H]⁺: 277.16 ± 0.05 Da
-
Observed [M+Na]⁺: 299.14 ± 0.05 Da
-
Common Impurity: [M+16]⁺ (293.16 Da) indicating Methionine Sulfoxide formation.
Applications in Drug Development[8]
Prodrug Design & Transport Studies
The methyl ester modification increases the lipophilicity (LogP) of the dipeptide, facilitating passive diffusion across cell membranes. Once intracellular, nonspecific esterases hydrolyze the methyl group to release the active dipeptide (Met-Ile). This strategy is often used to study:
-
Peptide Transporter 1 (PEPT1): Investigating substrate specificity without the confounding factor of zwitterionic charge.
-
Intracellular Delivery: Delivering methionine for metabolic labeling studies.
Protease Substrate Specificity
Met-Ile-OMe serves as a specific substrate for proteases that cleave at the C-terminus of hydrophobic residues. The release of methanol or the free acid can be monitored via HPLC or colorimetric assays to determine enzyme kinetics (
Stability & Handling
Methionine Oxidation
The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)). This reaction is accelerated by light, heat, and the presence of peroxides in solvents (e.g., old ether or THF).
-
Prevention: Store the solid compound at -20°C under argon. Use only fresh, peroxide-free solvents.
-
Reversal: If oxidation occurs, the sulfoxide can be reduced back to methionine using ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in TFA, although prevention is preferred.
Diketopiperazine (DKP) Formation
Dipeptide methyl esters are prone to intramolecular cyclization to form DKPs, especially under basic conditions or in solution over time.
-
Mitigation: Store as the hydrochloride salt (solid). Avoid prolonged exposure to basic pH (>8.0) in solution.
References
-
PubChem. (n.d.).[1] L-Methionyl-L-isoleucine (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
- 1. Isoleucine methyl ester hydrochloride | C7H16ClNO2 | CID 11171351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 18598-74-8: L-Isoleucine, methyl ester, hydrochloride … [cymitquimica.com]
- 3. peptide.com [peptide.com]
- 4. Wholesale H-Ile-OMe·HCl CAS:18598-74-8 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 5. Methyl L-isoleucinate hydrochloride | 18598-74-8 [chemicalbook.com]
- 6. L-Isoleucine methyl ester hydrochloride, 98+%, Thermo Scientific Chemicals 25g | Request for Quote [thermofisher.com]
